molecular formula C13H11N5O3S2 B2848259 5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 304684-69-3

5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2848259
CAS No.: 304684-69-3
M. Wt: 349.38
InChI Key: WCXNWVCBDHKRMD-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2-thioxodihydropyrimidine-4,6-dione derivatives, characterized by a central pyrimidine ring fused with a hydrazone-linked benzo[d]thiazole moiety. Such derivatives are synthesized via catalyst-free C(sp³)−H functionalization or condensation reactions, as seen in related compounds .

Properties

IUPAC Name

5-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S2/c1-2-21-6-3-4-7-8(5-6)23-13(14-7)18-17-9-10(19)15-12(22)16-11(9)20/h3-5H,2H2,1H3,(H3,15,16,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWBFJZLVXJSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents on the aryl/hydrazone moiety significantly affect physicochemical properties. Key examples include:

Table 1: Physicochemical Data of Selected Analogs
Compound Substituent Yield (%) Melting Point (°C) Reference
Target Compound 6-Ethoxybenzo[d]thiazol-2-yl - - -
4′e (1,3-Diethyl derivative) 4-Methoxyphenyl 77 280–282
4′f 4-(Methylthio)phenyl 85 >300
3d (Thiophene derivative) 3-Methylthiophen-2-yl 95 310–312
8a (Benzisoxazole derivative) Benzo[c]isoxazol-3(1H)-ylidene 82 207–208 (dec.)

Key Observations :

  • Aryl vs. Heteroaryl Substituents : Thiophene (3d) and benzisoxazole (8a) derivatives exhibit higher thermal stability (melting points >300°C or decomposition), likely due to enhanced π-π stacking or hydrogen bonding .
  • Alkylation Effects: Diethyl-substituted analogs (e.g., 4′k: 192–193°C) show lower melting points than non-alkylated derivatives, suggesting reduced crystallinity from increased steric bulk .
  • Electron-Donating Groups : Methoxy (4′e) and ethoxy (target compound) substituents may improve solubility compared to electron-withdrawing groups (e.g., nitro in 4′h) .

Key Observations :

  • Benzo[d]thiazole Core : The presence of a benzo[d]thiazole moiety (as in 3b and the target compound) is associated with antimicrobial activity, likely due to interactions with bacterial membranes or enzymes .
  • Polar Substituents : Hydroxy and methoxy groups (e.g., MHY1387, 2d) enhance anti-biofilm and anti-inflammatory effects, suggesting that electron-donating groups improve redox modulation or receptor binding .
  • Ethoxy vs. Methoxy : The target compound’s 6-ethoxy group may extend half-life compared to methoxy analogs (e.g., 4′e) by reducing metabolic oxidation, though this requires experimental validation .

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